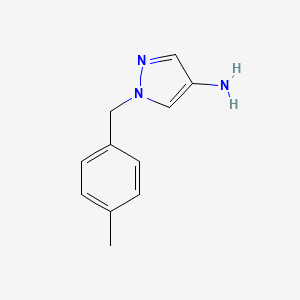

1-(4-methylbenzyl)-1H-pyrazol-4-amine

Description

The Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its presence in a molecule can significantly influence its physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability. This has led to the incorporation of the pyrazole moiety into a wide range of biologically active compounds. nih.gov

The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. mdpi.com This adaptability has made pyrazole derivatives a subject of intense study in the quest for new therapeutic agents.

Evolution of Research on Pyrazole-4-amine Scaffolds

Research into pyrazole-4-amine scaffolds has progressed significantly over the years. Early studies focused on the fundamental synthesis and characterization of these compounds. However, with advancements in biological screening techniques, the focus has shifted towards exploring their potential as pharmacologically active agents. mdpi.com

The amino group at the 4-position of the pyrazole ring is a key feature, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. mdpi.com This has led to the investigation of pyrazole-4-amine derivatives as potential inhibitors of various enzymes and receptors. mdpi.com The evolution of this research has been marked by a move from broad screening to more targeted, structure-based drug design.

Rationale for In-Depth Academic Investigation of 1-(4-Methylbenzyl)-1H-pyrazol-4-amine

The in-depth academic investigation of this compound is predicated on the strategic combination of its structural components. The pyrazole-4-amine core provides a well-established pharmacophore with proven biological relevance. The introduction of a 4-methylbenzyl group at the N1 position introduces several key features that warrant further study.

The study of this compound and its analogues can provide valuable insights into the specific structural requirements for activity against various biological targets, potentially leading to the development of novel therapeutic agents.

Research Findings on N-Substituted Pyrazole-4-amine Derivatives

While specific research data on this compound is not extensively available in publicly accessible literature, the broader class of N-substituted pyrazole-4-amine derivatives has been the subject of numerous studies. These studies provide a strong basis for understanding the potential of the title compound.

One area of significant interest is the development of kinase inhibitors. For instance, a patent application describes a process for the preparation of pyrimidinyl-4-aminopyrazole compounds, which are investigated for their potential as kinase inhibitors. The synthesis often involves the N-1 substitution of a pyrazole ring, followed by the reduction of a nitro group to an amine at the 4-position. google.com

Another study focuses on the synthesis of polysubstituted amino pyrazoles via a multicomponent strategy. This research highlights the utility of the amino pyrazole scaffold in generating a diverse library of compounds for biological screening. The synthesis typically involves the reaction of an aldehyde, a malononitrile, and a hydrazine (B178648) derivative.

The following table summarizes representative N-substituted pyrazole derivatives and their reported or potential applications, illustrating the broad interest in this chemical space.

| Compound Name | N1-Substituent | Reported/Potential Application |

| Pyrimidinyl-4-aminopyrazole derivatives | Substituted pyrimidinyl | Kinase inhibitors google.com |

| 5-amino-1H-pyrazole-4-carbonitrile derivatives | Aryl | Antimicrobial, Antitumor |

| 1-Benzyl-1H-pyrazol-3-amine | Benzyl (B1604629) | Anticancer, Anti-inflammatory ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14/h2-6,8H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUSWZVMTDHGOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Methylbenzyl 1h Pyrazol 4 Amine and Analogues

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole heterocycle is the foundational step in the synthesis. The most prevalent and versatile methods involve the condensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

Condensation Reactions of Hydrazine Derivatives with Precursors

The classical and most widely used method for pyrazole synthesis is the Paal-Knorr reaction, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com This reaction is highly efficient and allows for the synthesis of a wide variety of substituted pyrazoles by simply changing the substituents on the two starting materials. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone or enehydrazine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Key precursors for this condensation include:

1,3-Diketones: Reacting a 1,3-diketone with hydrazine or a substituted hydrazine is a direct route to 3,5-disubstituted pyrazoles. mdpi.combeilstein-journals.org The regioselectivity of the reaction with substituted hydrazines can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. nih.gov

α,β-Unsaturated Carbonyl Compounds: These precursors, including α,β-unsaturated ketones and aldehydes, react with hydrazines to form pyrazoline intermediates, which are then oxidized to pyrazoles. mdpi.comnih.gov

β-Ketonitriles: The reaction of β-ketonitriles with hydrazines is a primary method for synthesizing 3(5)-aminopyrazoles, where the amino group is introduced directly during the ring formation. chim.it

| Precursor Type | Hydrazine Reactant | Resulting Pyrazole Core | Reference |

|---|---|---|---|

| 1,3-Diketones | Hydrazine Hydrate (B1144303) / Substituted Hydrazines | Substituted Pyrazole | mdpi.com |

| α,β-Unsaturated Ketones | Hydrazine Derivatives | Pyrazoline (requires oxidation) | nih.gov |

| β-Ketonitriles | Hydrazine Hydrate | 3(5)-Aminopyrazole | chim.it |

| Acetylenic Ketones | Hydrazine Derivatives | Mixture of Regioisomers | mdpi.com |

Cyclization Approaches for Pyrazole Ring Assembly

Beyond classical condensation, other cyclization strategies have been developed to assemble the pyrazole ring, often offering alternative pathways to access uniquely substituted derivatives. One significant approach is the 1,3-dipolar cycloaddition reaction. nih.gov This involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond. acs.org

Alternative cyclization strategies include:

From Vinyl Azides: A straightforward method involves the reaction of vinyl azides with hydrazines to produce polysubstituted 4-aminopyrazoles under mild conditions. rsc.org

From α-Halohydrazones: Aromatic α-halohydrazones can react with terminal alkynes to regioselectively yield N-protected polysubstituted pyrazoles. organic-chemistry.org

Cascade Reactions: More complex strategies involve cascade reactions, such as a Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones, to efficiently construct the pyrazole ring. researchgate.net

Regioselective N-Alkylation and Arylation at the N1 Position

For an unsymmetrically substituted pyrazole, the two nitrogen atoms in the ring are non-equivalent, leading to the potential for forming two different regioisomers (N1 and N2) upon N-substitution. lookchem.com Achieving regioselective alkylation at the desired N1 position is a critical challenge in the synthesis of compounds like 1-(4-methylbenzyl)-1H-pyrazol-4-amine.

Introduction of the 4-Methylbenzyl Moiety

The introduction of the 4-methylbenzyl group is typically achieved by reacting a pre-formed pyrazole with a 4-methylbenzyl halide (e.g., bromide or chloride) under basic conditions. The choice of base, solvent, and reaction conditions plays a crucial role in directing the substitution to the N1 position. lookchem.comacs.org

Generally, the less sterically hindered nitrogen (N1) is favored for alkylation, especially when bulky substituents are present on the pyrazole ring (at C3 or C5) or when using a bulky alkylating agent. semanticscholar.orgacs.org The 4-methylbenzyl group, while not excessively bulky, can still be directed with high selectivity. A systematic study on the N-substitution of 3-substituted pyrazoles found that using a potassium carbonate (K2CO3) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system provides excellent regioselectivity for the N1 isomer. lookchem.comacs.org

Comparative Analysis of N-Substitution Methods

Various methods for N-alkylation of pyrazoles have been developed, each with its own advantages regarding yield, regioselectivity, and reaction conditions.

| Method | Typical Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Classical Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, DMSO) | Widely used; regioselectivity is dependent on sterics and conditions. | lookchem.com |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Occurs under mild, neutral conditions; can be used for N1-alkylation of nitropyrazoles. | researchgate.net |

| Michael Addition | Activated Alkenes | Catalyst-free method that can achieve excellent N1 regioselectivity. | semanticscholar.orgresearchgate.net |

| Masked Methylating Reagents | α-Halomethylsilanes | Provides high N1 selectivity due to the steric bulk of the silyl (B83357) group, which is later removed. | acs.org |

The choice of method depends on the specific pyrazole substrate and the desired substituent. For introducing a 4-methylbenzyl group, the classical alkylation with 4-methylbenzyl halide using K2CO3 in DMSO is a robust and highly regioselective method. lookchem.com

Introduction of the Amino Functionality at Position 4

The final key structural feature is the amino group at the C4 position of the pyrazole ring. This functionality is typically introduced either by functionalizing a pre-formed pyrazole ring or by incorporating it during the initial ring synthesis.

The most common and reliable method for introducing an amino group at the C4 position is a two-step sequence involving electrophilic nitration followed by reduction. rsc.orgmdpi.com

Nitration: The pyrazole ring is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The C4 position is electronically rich and susceptible to electrophilic attack, leading to the formation of a 4-nitropyrazole derivative. researchgate.net

Reduction: The resulting 4-nitro group is then reduced to the 4-amino group. This reduction can be accomplished using various standard methods, such as catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst) or using reducing metals in acidic media (e.g., tin or iron in HCl). researchgate.net

An alternative strategy for synthesizing 4-aminopyrazoles directly is through the cyclocondensation of vinyl azides with hydrazines, which provides a more direct route and avoids the harsh conditions of nitration. rsc.org The Thorpe-Ziegler cyclization of appropriately substituted enaminonitriles also serves as a pathway to 4-aminopyrazole derivatives. mdpi.com These methods are particularly useful when the pyrazole ring is sensitive to strong acids.

Nitration-Reduction Sequences

A common and well-established method for the introduction of an amino group onto an aromatic or heteroaromatic ring is through a nitration-reduction sequence. This two-step process involves the initial introduction of a nitro group, which is subsequently reduced to the desired amine.

The nitration of pyrazoles can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the substituents already present on the pyrazole ring. For a 1-substituted pyrazole, nitration typically occurs at the 4-position. Once the nitro-pyrazole intermediate is obtained, the nitro group can be reduced to an amine using a variety of reducing agents. Common methods for the reduction of nitroarenes and nitroheteroarenes include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel, as well as chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or using metal hydrides. For instance, the reduction of nitropyrazoles to aminopyrazoles has been effectively carried out using Ni-Re (aqueous slurry) and hydrazine hydrate in ethanol (B145695) or 2-propanol, affording yields in the range of 80-95%. beilstein-journals.org

The general scheme for this sequence is as follows:

Nitration: 1-(4-methylbenzyl)-1H-pyrazole is treated with a suitable nitrating agent to yield 1-(4-methylbenzyl)-4-nitro-1H-pyrazole.

Reduction: The resulting 4-nitro-pyrazole is then subjected to reduction to afford this compound.

| Step | Reagents and Conditions | Product | Typical Yield |

| Nitration | HNO3/H2SO4 | 1-(4-methylbenzyl)-4-nitro-1H-pyrazole | Good to Excellent |

| Reduction | Pd/C, H2 or Sn/HCl | This compound | High |

Direct Amination Protocols

Direct amination methods offer a more atom-economical and often shorter route to pyrazole-4-amines by avoiding the nitration and reduction steps. These protocols typically involve the coupling of a pre-functionalized pyrazole with an amine source.

One of the most powerful methods for direct amination is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between a halo-pyrazole (typically a 4-bromo- or 4-iodo-pyrazole) and an amine. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction. For instance, Pd(dba)2 with a bulky phosphine (B1218219) ligand like tBuDavePhos has been used for the amination of 4-bromo-1-tritylpyrazole with various amines. nih.gov

Copper-catalyzed C-N coupling reactions have also been employed for the amination of halo-pyrazoles. nih.gov These reactions can be particularly effective for coupling with alkylamines. For example, CuI can mediate the coupling of 4-iodo-1H-1-tritylpyrazole with alkylamines that possess a β-hydrogen. nih.gov

| Reaction | Catalyst/Reagents | Substrates | Key Features |

| Buchwald-Hartwig Amination | Pd(dba)2, tBuDavePhos, Base | 4-Bromo-1-(4-methylbenzyl)-1H-pyrazole, Amine | High functional group tolerance, suitable for a wide range of amines. nih.gov |

| Copper-Catalyzed Amination | CuI, Ligand, Base | 4-Iodo-1-(4-methylbenzyl)-1H-pyrazole, Alkylamine | Particularly effective for coupling with alkylamines. nih.gov |

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules in a single reaction vessel, thereby reducing reaction time, cost, and waste generation.

Catalyst-Free and Environmentally Benign Synthesis Strategies

The development of catalyst-free and environmentally benign synthetic methods is a key goal in modern organic chemistry. For the synthesis of pyrazole derivatives, several green approaches have been reported. These methods often utilize water as a solvent, avoid hazardous reagents, and operate under mild reaction conditions.

While a specific catalyst-free synthesis of this compound is not extensively documented, the general principles of green chemistry can be applied to its synthesis. This includes the use of safer solvents, minimizing energy consumption, and employing starting materials from renewable sources where possible. For example, some catalyst-free cycloaddition reactions of diazo compounds to alkynes have been reported for the synthesis of the pyrazole core.

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation in the synthesis of pyrazole derivatives has been well-documented.

For the synthesis of this compound analogues, a microwave-assisted approach could be employed in several steps, such as the initial pyrazole ring formation or in cross-coupling reactions for the introduction of the amine group. For instance, a three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been developed, showcasing the utility of this technology in constructing complex heterocyclic systems.

| Methodology | Key Advantages | Potential Application |

| Catalyst-Free Synthesis | Reduced environmental impact, simplified purification. | Cycloaddition reactions for pyrazole ring formation. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Pyrazole ring synthesis, cross-coupling reactions. |

Synthetic Strategies for Related Pyrazole-4-amine Architectures

The synthetic methodologies described above can be extended to the preparation of a wide range of related pyrazole-4-amine architectures, allowing for the exploration of structure-activity relationships in various applications.

Synthesis of Substituted Phenyl-Pyrazol-4-amines

The synthesis of pyrazoles with various substituents on the phenyl ring is of great interest for modulating the electronic and steric properties of the final molecule. Standard synthetic routes to substituted phenyl-pyrazoles often begin with appropriately substituted starting materials.

For example, to synthesize analogues of this compound with different substituents on the phenyl ring of the benzyl (B1604629) group, one would start with the corresponding substituted benzyl chloride or bromide in the initial alkylation of the pyrazole nitrogen.

Furthermore, the synthesis of 1-aryl-pyrazol-4-amines can be achieved through multicomponent strategies. For instance, a NiFe2O4 nanoparticle-catalyzed multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been reported, using substituted aromatic aldehydes, malononitrile, and phenylhydrazine. This approach allows for the introduction of various substituents on the phenyl ring at the 1-position of the pyrazole.

| Starting Material | Reaction | Product |

| Substituted Benzyl Halide | N-alkylation of pyrazole | 1-(Substituted-benzyl)-1H-pyrazole |

| Substituted Phenylhydrazine | Multicomponent reaction with a β-ketonitrile | 1-(Substituted-phenyl)-5-amino-1H-pyrazole |

Preparation of Fused Pyrazole Systems (e.g., Pyrazolo[3,4-d]pyrimidines)

The fusion of a pyrimidine (B1678525) ring to a pyrazole core gives rise to the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry due to its analogy with purines. nih.govnih.gov While direct synthesis from this compound is not prominently documented, the established synthetic routes for this class of compounds typically rely on 5-amino-1-substituted-pyrazole precursors bearing a suitable functional group at the C4 position, such as a nitrile, ester, or amide.

These precursors undergo cyclization with various one-carbon reagents to form the pyrimidine ring. Common reagents include formamide (B127407), formic acid, or orthoformates. For instance, the reaction of a 5-aminopyrazole-4-carbonitrile with formic acid is a well-established method for producing pyrazolo[3,4-d]pyrimidin-4-ones. rsc.org Another approach involves the use of the Vilsmeier reagent (POCl₃/DMF) followed by treatment with an amine source.

To utilize this compound in the synthesis of a pyrazolo[3,4-d]pyrimidine, it would first need to be converted into a suitable 5-amino-4-functionalized pyrazole. This would likely involve a sequence of reactions to introduce a cyano or carboxylate group at the 5-position of the pyrazole ring, a process that underscores the importance of C-H functionalization methodologies in modern synthetic chemistry.

An alternative and highly relevant fused system is the pyrazolo[3,4-b]pyridine scaffold. The synthesis of these structures also commonly starts from 5-aminopyrazoles, which undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents. mdpi.comcdnsciencepub.com This reaction, often referred to as the Friedländer annulation, provides a versatile route to a wide range of substituted pyrazolo[3,4-b]pyridines. The regioselectivity of the cyclization can be controlled by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com

Below are representative examples of synthetic strategies for forming fused pyrazole systems, illustrating the types of precursors and reagents typically employed.

Table 1: Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidines

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | rsc.org |

| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Urea | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | N/A |

Table 2: Synthetic Methodologies for Pyrazolo[3,4-b]pyridines

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketones, ZrCl₄ | 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Aminopyrazole | 1,3-Diketones | Substituted 1H-pyrazolo[3,4-b]pyridine | mdpi.com |

| 2-Chloronicotinonitrile derivatives | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]pyridine | researchgate.net |

Chiral Synthesis and Enantioselective Approaches

The compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. However, the concept of chirality can be relevant to its analogues through the phenomenon of atropisomerism or by the introduction of a stereocenter on its substituents.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.gov In the context of this compound analogues, if bulky substituents were introduced at the ortho positions of the benzyl ring and/or at the C5 position of the pyrazole ring, rotation around the N-C(benzyl) bond could be restricted. This restriction could lead to the existence of stable, separable enantiomers (atropisomers). While the rotational barrier in the parent compound is too low to allow for the isolation of conformers, studies on related 4-benzyl-1H-pyrazole systems have shown that they can adopt chiral conformations in the solid state, crystallizing in non-centrosymmetric space groups. nih.goviucr.orgresearchgate.net This suggests that the introduction of sufficient steric hindrance could lead to stable atropisomers at room temperature.

Should chiral analogues of this compound be synthesized, their separation into individual enantiomers could be achieved through several established methods.

Enantioselective Separation Techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for the analytical and preparative separation of enantiomers. Racemic mixtures of chiral pyrazole derivatives have been successfully resolved using columns with chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose. nih.govacs.org The choice of mobile phase (normal, polar organic, or reversed-phase) is crucial for achieving optimal separation. nih.govacs.org

Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent (e.g., tartaric acid or its derivatives) to form a pair of diastereomeric salts. These salts typically have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure enantiomers of the amine.

While the direct enantioselective synthesis of a chiral analogue of this compound is not described in the literature, asymmetric catalysis provides a potential avenue. For instance, an enantioselective cross-coupling reaction could be envisioned to construct a chiral C-N bond between the pyrazole and a substituted benzyl group containing a stereocenter.

Chemical Reactivity and Mechanistic Transformations of 1 4 Methylbenzyl 1h Pyrazol 4 Amine

Reactions at the Exocyclic Amine Group

The lone pair of electrons on the nitrogen atom of the exocyclic amine group confers nucleophilic character, making it the primary site for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The exocyclic amine of 1-(4-methylbenzyl)-1H-pyrazol-4-amine readily participates in nucleophilic substitution reactions where it acts as the nucleophile. Common examples include acylation and sulfonylation reactions.

Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, the amine group undergoes acylation to form the corresponding amides. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(1-(4-methylbenzyl)-1H-pyrazol-4-yl)acetamide. These reactions are typically high-yielding and proceed under mild conditions. The primary amine can be selectively acylated even in the presence of other nucleophilic groups like hydroxyls under controlled conditions. nih.govrsc.org

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), leads to the formation of the corresponding sulfonamide. This reaction is fundamental in the synthesis of various pyrazole-4-sulfonamide derivatives, which are of interest in medicinal chemistry. nih.gov

The general mechanism for these reactions involves the nucleophilic attack of the amine on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group.

Condensation Reactions with Carbonyl Compounds

The exocyclic amine of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. These reactions are pivotal for the synthesis of more complex heterocyclic systems.

A primary reaction is the formation of Schiff bases (imines) upon reaction with aldehydes or ketones, typically under acidic catalysis to facilitate the dehydration of the hemiaminal intermediate. mdpi.com While these imines can be isolated, they often serve as intermediates for further transformations.

A significant application of this reactivity is in the synthesis of fused pyrazole (B372694) derivatives, such as pyrazolo[3,4-b]pyridines. mdpi.commdpi.com This is commonly achieved by reacting the aminopyrazole with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.com The reaction with a 1,3-dicarbonyl compound proceeds through an initial condensation of the exocyclic amine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the pyridine ring fused to the pyrazole core. The regioselectivity of this cyclization with unsymmetrical 1,3-dicarbonyls is influenced by the relative electrophilicity of the two carbonyl groups. mdpi.com

| Reactant | Product | Reaction Type | Reference |

| Acetyl chloride | N-(1-(4-methylbenzyl)-1H-pyrazol-4-yl)acetamide | Acylation | nih.govrsc.org |

| p-Toluenesulfonyl chloride | N-(1-(4-methylbenzyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide | Sulfonylation | nih.gov |

| 1,3-Diketone | Substituted pyrazolo[3,4-b]pyridine | Condensation/Cyclization | mdpi.commdpi.com |

| α,β-Unsaturated ketone | Substituted pyrazolo[3,4-b]pyridine | Condensation/Cyclization | mdpi.com |

Derivatization Reactions for Functional Group Interconversion

The exocyclic amine group can be converted into other functional groups through various derivatization reactions.

Diazotization: A key transformation is the diazotization of the primary amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. These diazonium salts are versatile intermediates that can undergo a range of Sandmeyer-type reactions. For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups at the C4-position. This deaminative functionalization provides a route to a variety of 4-substituted pyrazoles that may not be directly accessible. nih.gov

Formation of Fused Heterocycles: As mentioned previously, condensation reactions with bifunctional electrophiles are a primary method for the interconversion of the amine functionality into a part of a new heterocyclic ring. For example, reaction with orthoesters can lead to the formation of fused tetracyclic compounds if another nucleophilic group is present in proximity on the pyrazole scaffold. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyrazole Ring

The pyrazole ring in this compound is an aromatic system, and its reactivity is significantly modulated by the substituents at the N1 and C4 positions.

Reactivity at the Pyrazole Core

The pyrazole ring is generally susceptible to electrophilic substitution. In unsubstituted pyrazole, this typically occurs at the C4-position. pharmdbm.com However, in the target molecule, this position is already substituted with a strongly electron-donating amino group. This amino group activates the pyrazole ring towards electrophilic attack.

Electrophilic Substitution: Due to the activating effect of the C4-amino group, electrophilic substitution is directed to the C5-position of the pyrazole ring. Common electrophilic substitution reactions for pyrazoles include halogenation and nitration. pharmdbm.comresearchgate.net

Halogenation: The reaction with N-halosuccinimides (NCS, NBS, or NIS) can introduce a halogen atom at the C5-position. Such reactions often proceed under mild conditions. researchgate.netresearchgate.netbeilstein-archives.org

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group at the C5-position. nih.gov The conditions for nitration of the pyrazole ring are generally harsh. pharmdbm.com

Influence of Substituents on Reaction Pathways

The substituents on the pyrazole ring play a crucial role in directing the course of reactions.

C4-Amino Group: This is a powerful electron-donating group that activates the pyrazole ring, particularly the C5-position, towards electrophilic attack. Its nucleophilic nature, as detailed in section 3.1, is a primary driver of the molecule's reactivity. In the synthesis of fused systems like pyrazolo[3,4-b]pyridines, the amino group is the key nucleophilic center that initiates the cyclization cascade. cdnsciencepub.com

Oxidation and Reduction Processes

The susceptibility of this compound to oxidation or reduction is largely dependent on the targeted functional group and the reaction conditions employed.

Oxidation:

The primary site for oxidation is the 4-amino group, which behaves similarly to an aniline (B41778) moiety. Aromatic amines are readily oxidized by a variety of reagents, often leading to complex product mixtures.

Oxidative Coupling: A common reaction for aromatic amines is oxidative coupling. In a process analogous to the oxidation of other aminopyrazoles, this compound is expected to undergo oxidative dehydrogenative coupling to form azo compounds. nih.gov This type of transformation can be initiated by chemical oxidants like tert-butyl hydroperoxide (TBHP) in the presence of iodine or through electrochemical methods. nih.govmdpi.com The reaction likely proceeds via a single-electron transfer from the amino group to the oxidant, forming a radical cation intermediate that subsequently dimerizes. nih.govacs.org

Oxidation to Nitro Derivatives: Under more forceful oxidizing conditions, such as with peroxycarboxylic acids, the amino group can be oxidized further. Depending on the specific reagents and conditions (e.g., temperature, pH), this can yield corresponding nitroso or nitro compounds. libretexts.org

Side-Chain Oxidation: The methyl group on the benzyl (B1604629) substituent is also susceptible to oxidation under strong conditions. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media can oxidize the methyl group to a carboxylic acid, yielding 4-((4-amino-1H-pyrazol-1-yl)methyl)benzoic acid.

The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. globalresearchonline.net

Reduction:

The this compound molecule is largely in a reduced state, and its core structures are resistant to mild reducing agents.

Ring Reduction: The aromatic pyrazole and benzene (B151609) rings are thermodynamically stable and require harsh conditions for reduction. Catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum at elevated temperatures and pressures can reduce the aromatic systems to their saturated alicyclic counterparts (pyrazolidine and cyclohexane (B81311) rings, respectively). nih.govgoogle.comwipo.int However, such transformations are not common and require significant energy input. The pyrazole ring is generally highly resistant to reduction. globalresearchonline.net

Functional Group Reduction Context: While the amine is already reduced, it is relevant to note that the primary synthetic route to many aromatic amines involves the reduction of a corresponding nitro compound. chemistrystudent.com If a nitro-analogue of the title compound were synthesized, the nitro group could be readily reduced to the amine using reagents like tin and concentrated hydrochloric acid, or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). chemistrystudent.comgoogle.com

| Process | Functional Group | Typical Reagents | Expected Product Type | Reference Analogy |

|---|---|---|---|---|

| Oxidation | 4-Amino Group | TBHP/I₂, NiO(OH), Electrochemical | Azo Dimer | nih.govmdpi.com |

| Oxidation | 4-Amino Group | Peroxyacids (e.g., m-CPBA) | Nitroso, Nitro Compound | libretexts.org |

| Oxidation | Benzyl Methyl Group | KMnO₄, K₂Cr₂O₇ | Carboxylic Acid | Standard Reaction |

| Reduction | Pyrazole & Benzene Rings | H₂ with Rh, Ru, or Pt catalyst (harsh conditions) | Pyrazolidine & Cyclohexane Rings | globalresearchonline.netgoogle.comwipo.int |

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for predicting products and controlling reactivity. The key mechanistic pathways involve the formation of reactive intermediates from the electron-rich aminopyrazole system.

Direct experimental investigation of intermediates for this specific compound is not widely reported, but their nature can be inferred from extensive studies on analogous systems.

Radical Cations in Oxidation: The electrochemical or chemical oxidation of the 4-amino group is initiated by a one-electron oxidation to form a radical cation. nih.gov This intermediate is central to the subsequent reaction pathways. Studies on aniline and its derivatives have shown that this radical cation is the primary transient species formed. scispace.com For aminopyrazoles, this radical cation is resonance-stabilized, with the positive charge and unpaired electron delocalized over the pyrazole ring and the exocyclic nitrogen. nih.govacs.org This radical cation can then undergo several fates:

Deprotonation: Loss of a proton from the nitrogen results in a neutral anilino-type radical.

Dimerization: Two radical cations can couple, typically at the para-position to the amino group (C-5 in this case) or through the nitrogen atoms, leading to benzidine-like or azo-dimers, respectively. nih.govoup.com

Sigma Complex in Electrophilic Substitution: The 4-amino group is a powerful activating group that directs electrophilic aromatic substitution to the C-5 position of the pyrazole ring. The mechanism follows the classical pathway for electrophilic aromatic substitution. byjus.commasterorganicchemistry.com The attack of an electrophile (E⁺) on the C-5 carbon disrupts the aromaticity and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. rrbdavc.org This intermediate is stabilized by the delocalization of the positive charge across the pyrazole ring and, importantly, onto the lone pair of the amino group. The subsequent loss of a proton from the C-5 carbon restores aromaticity and yields the final substituted product.

| Reaction Type | Intermediate | Formation Step | Key Features | Reference Analogy |

|---|---|---|---|---|

| Oxidation | Radical Cation | Single-Electron Transfer (SET) from amino group | Unpaired electron and positive charge delocalized over the ring system | acs.orgnih.govscispace.com |

| Electrophilic Substitution | Sigma Complex (Arenium Ion) | Attack of an electrophile at C-5 | Resonance-stabilized carbocation; temporary loss of aromaticity | masterorganicchemistry.comrrbdavc.org |

The rates and outcomes of reactions are governed by kinetic and thermodynamic factors, which are influenced by the structure of the molecule and the reaction environment.

Kinetic Considerations:

Substituent Effects: The rate of reactions is heavily influenced by the electronic nature of the aminopyrazole core. The electron-donating 4-amino group significantly increases the nucleophilicity of the pyrazole ring, leading to much faster rates of electrophilic aromatic substitution compared to unsubstituted pyrazole. nih.gov Kinetic studies on the formation of pyrazoles have shown that reaction rates can vary by orders of magnitude depending on substituents and the pH of the medium. researchgate.net

Rate-Determining Step: For electrophilic substitution, the formation of the high-energy sigma complex is the slow, rate-determining step, as it involves the disruption of aromaticity. masterorganicchemistry.com For multistep reactions like oxidative coupling, the initial single-electron transfer or the subsequent C-C or N-N bond formation could be rate-limiting, depending on the specific oxidant and conditions.

Thermodynamic Considerations:

Aromatic Stability: The pyrazole and benzene rings possess substantial resonance energy (the resonance energy of pyrazole is calculated to be around 123 kJ/mol), which confers significant thermodynamic stability. mdpi.com This stability explains the high energy barrier for reduction reactions and favors reactions like electrophilic substitution where aromaticity is ultimately restored.

Reaction Energetics: Oxidation processes, particularly those that result in extended conjugated systems like azo compounds, are often thermodynamically favorable (exergonic). Computational studies on pyrazole derivatives are frequently used to calculate enthalpies of formation and reaction enthalpies, providing insight into the thermodynamic feasibility of transformations. researchgate.netresearchgate.net

Kinetic vs. Thermodynamic Control: In some pyrazole-forming reactions, the product distribution can be governed by either kinetic or thermodynamic control. nih.gov For example, a kinetically favored product may form faster at lower temperatures, while a more stable, thermodynamically favored product may dominate at higher temperatures or longer reaction times. This principle would also apply to the reactivity of the final aminopyrazole product, where different reaction pathways might be accessible under varying conditions.

Computational and Theoretical Studies on 1 4 Methylbenzyl 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with a favorable balance between accuracy and computational cost.

Molecular Geometry Optimization and Conformational Analysis

The initial step in a computational study of 1-(4-methylbenzyl)-1H-pyrazol-4-amine would involve optimizing its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space. Various DFT functionals, such as B3LYP, would be paired with a suitable basis set, for instance, 6-311++G(d,p), to achieve this.

The conformational landscape of the molecule would be explored by systematically rotating the single bonds, particularly the bond connecting the benzyl (B1604629) group to the pyrazole (B372694) ring and the bond of the amino group. The relative energies of the different conformers would be calculated to identify the most stable structures.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N1-C-C-Cphenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 5.2 |

| 2 | 60° | 1.8 |

| 3 | 90° | 0.0 |

| 4 | 180° | 3.5 |

Note: This table is illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, the electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Table 2: Illustrative Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: This table is for illustrative purposes only.

Quantum Chemical Descriptors and Reactivity Prediction

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to predict the global reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in understanding its chemical behavior.

Molecular Mechanics (MM) and Dynamics Simulations

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are well-suited for studying the conformational dynamics of larger systems over longer timescales.

Conformational Landscape and Flexibility Analysis

Molecular mechanics force fields, such as AMBER or CHARMM, could be used to perform a more extensive conformational search of this compound. This would provide a broader understanding of the accessible conformations and their relative populations.

Following this, Molecular Dynamics (MD) simulations would be performed by solving Newton's equations of motion for the atoms of the molecule. This simulation would provide insights into the flexibility of the pyrazole and benzyl rings and the dynamics of the amino group over time, offering a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent).

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are also instrumental in predicting various spectroscopic properties, which can aid in the characterization of a compound.

The theoretical vibrational frequencies can be calculated using DFT. The resulting infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated NMR spectra are invaluable for assigning experimental signals and confirming the compound's constitution.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). This calculation provides information about the electronic transitions within the molecule and can help in understanding its photophysical properties.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| IR | N-H stretch | 3400-3500 cm⁻¹ |

| ¹H NMR | Pyrazole C-H | 7.5 ppm |

| ¹³C NMR | Pyrazole C-NH₂ | 140 ppm |

| UV-Vis | λmax | 265 nm |

Note: This table is for illustrative purposes and does not represent actual calculated data.

Correlation with Experimental Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be correlated with experimental results to confirm the molecular structure of a compound. researchgate.net For pyrazole derivatives, theoretical calculations are frequently used to simulate Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.netmdpi.com

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict vibrational frequencies (IR spectroscopy). researchgate.net The calculated frequencies are then compared with experimental FT-IR spectra to assign specific vibrational modes to the functional groups within the molecule, such as the N-H stretches of the amine group and the aromatic C-H stretches of the benzyl and pyrazole rings. mdpi.com

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are often in good agreement with experimental data, aiding in the precise assignment of protons and carbons in the molecular structure of this compound.

Electronic transitions are investigated using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible spectra by predicting the absorption wavelengths (λmax) and understanding the nature of the electronic excitations. researchgate.net The correlation between computed and experimental data provides strong evidence for the synthesized structure.

Table 1: Representative Correlation of Theoretical and Experimental Spectroscopic Data for a Pyrazole Derivative Structure Note: This table presents hypothetical data to illustrate the correlation process, as specific experimental vs. theoretical studies for this compound are not publicly available.

| Spectroscopic Technique | Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|---|

| FT-IR | N-H Stretch (amine) | 3410 cm⁻¹ | 3405 cm⁻¹ |

| FT-IR | Aromatic C-H Stretch | 3055 cm⁻¹ | 3050 cm⁻¹ |

| ¹H NMR | Amine Protons (-NH₂) | δ 3.55 ppm | δ 3.52 ppm |

| ¹H NMR | Benzyl CH₂ Protons | δ 5.15 ppm | δ 5.12 ppm |

| ¹³C NMR | Pyrazole C4-NH₂ | δ 128.5 ppm | δ 128.2 ppm |

| UV-Vis | λmax | 278 nm | 275 nm |

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are also pivotal in determining the thermodynamic and kinetic stability of molecules. nih.gov These studies provide insights into reaction pathways, stability, and reactivity through the calculation of fundamental properties like heats of formation and bond dissociation energies.

Heats of Formation Calculations

The standard heat of formation (ΔHf°) is a critical thermodynamic quantity that defines the energy of a molecule relative to its constituent elements in their standard states. It is a key indicator of molecular stability. Quantum mechanical calculations, particularly high-level ab initio or DFT methods, are used to compute the total electronic energy of a molecule. nih.gov This energy, along with thermal corrections, can be used to derive the heat of formation. For this compound, a positive heat of formation would indicate an endothermic compound, while a negative value would signify an exothermic one, providing a measure of its intrinsic energy content.

Table 2: Significance of Heats of Formation in Stability Assessment

| Parameter | Computational Method | Significance |

|---|---|---|

| Heat of Formation (ΔHf°) | DFT, Ab initio methods | Indicates the energetic stability of the molecule. A lower (or more negative) value generally corresponds to higher stability. |

| Gibbs Free Energy of Reaction | DFT | Predicts the spontaneity of formation reactions and chemical transformations. mdpi.com |

Bond Dissociation Energies (BDEs) for Stability Assessment

Table 3: Representative Bond Dissociation Energies (BDEs) for Bonds Relevant to the Target Compound Note: Values are representative and sourced from general chemical literature to illustrate the concept. ucsb.edu

| Bond Type | Location in Molecule | Typical BDE (kJ/mol) | Implication for Stability |

|---|---|---|---|

| C-H (Aromatic) | Benzyl and Pyrazole Rings | ~473 | Very stable, requires high energy to break. |

| C-C (Aromatic) | Benzyl and Pyrazole Rings | ~519 | Contributes to the high stability of the ring systems. |

| C-N (Amine) | Pyrazole Ring to -NH₂ | ~335 | Moderately strong bond. |

| N-N | Pyrazole Ring | ~250-290 | Relatively weaker than C-C or C-N bonds, potentially a site of ring opening. |

| C-N (Alkyl-Aryl) | Benzyl CH₂ to Pyrazole N1 | ~305 | A key linkage determining the overall structure; its strength is vital for molecular integrity. |

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

Before a compound can be considered for further development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction offers a rapid, cost-effective method to screen chemical entities for their drug-like properties. researchgate.net Various computational models and software, such as pkCSM and SwissADME, are used to predict these properties based on the molecular structure. nih.govchristuniversity.in

Prediction of Pharmacokinetic Properties

Pharmacokinetic profiling involves predicting how a compound will behave in a biological system. Key parameters include its absorption, distribution, and metabolism. Lipinski's "Rule of Five" is a widely used guideline to assess the potential for oral bioavailability. nih.gov Other important properties include water solubility (LogS), lipophilicity (LogP), and the ability to cross the blood-brain barrier (BBB). These predictions help to identify potential liabilities early in the drug discovery process. rsc.org For pyrazole derivatives, these in silico studies have been instrumental in guiding structural modifications to improve their pharmacokinetic profiles. rsc.orgresearchgate.net

Table 4: Predicted Pharmacokinetic Properties for this compound Note: These values are representative predictions from typical in silico ADMET software platforms.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 201.26 g/mol | Complies with Lipinski's Rule (< 500). nih.gov |

| LogP (Lipophilicity) | 2.15 | Complies with Lipinski's Rule (< 5), indicating good membrane permeability. researchgate.net |

| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's Rule (≤ 5). nih.gov |

| Hydrogen Bond Acceptors | 2 (from Pyrazole Nitrogens) | Complies with Lipinski's Rule (≤ 10). nih.gov |

| Water Solubility (LogS) | -2.8 | Considered moderately soluble. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be permeable | Suggests potential to act on the central nervous system (CNS). mdpi.com |

| Lipinski's Rule of Five | No violations | Indicates a high likelihood of good oral bioavailability. nih.gov |

Computational Toxicology Screening (e.g., AMES toxicity)

Computational toxicology aims to predict the potential adverse effects of a compound. nih.gov One of the most critical endpoints is mutagenicity, which is the ability of a substance to induce genetic mutations. The AMES test is the standard experimental assay for this, and in silico models have been developed to predict its outcome. These models work by identifying structural alerts or fragments within the molecule that are known to be associated with mutagenicity. nih.gov For this compound, computational screening would assess its potential to cause mutations, providing an early warning of potential carcinogenicity.

Table 5: Predicted Toxicological Profile Note: These values are representative predictions from typical in silico toxicology software.

| Toxicology Endpoint | Prediction | Significance |

|---|---|---|

| AMES Toxicity (Mutagenicity) | Non-mutagen | Indicates a low likelihood of being a mutagen, a favorable result for drug development. nih.gov |

| hERG I Inhibitor | No | Predicts a low risk of cardiotoxicity. |

| Hepatotoxicity | No | Predicts a low risk of liver damage. |

Mechanistic Investigations of Molecular Interactions with Biological Systems

Cellular Mechanism of Action (without human clinical data)

Effects on Cell Cycle Progression and Apoptosis Induction in In Vitro Models

No available studies have investigated the effects of 1-(4-methylbenzyl)-1H-pyrazol-4-amine on the cell cycle or its ability to induce apoptosis in in vitro models.

Modulation of Inflammatory Pathways at the Cellular Level

There is no published research on the specific modulatory effects of this compound on inflammatory pathways at the cellular level.

Applications As Synthetic Building Blocks and in Advanced Materials Research

Intermediate in the Synthesis of Complex Heterocyclic Systems

The 4-amino-1-substituted pyrazole (B372694) motif is a well-established starting point for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

The compound 1-(4-methylbenzyl)-1H-pyrazol-4-amine is a suitable precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized as bioisosteres of purines. rsc.org The synthesis typically involves the construction of a pyrimidine (B1678525) ring fused to the pyrazole core. This is achieved by reacting the 4-aminopyrazole with reagents that can provide the necessary carbon atoms to form the new ring.

Common synthetic strategies include one-pot reactions where the aminopyrazole is treated with formamide (B127407) in the presence of a coupling agent like phosphorus tribromide (PBr₃) or by using a Vilsmeier-type reagent derived from dimethylformamide (DMF). nih.govresearchgate.net These methods facilitate the cyclization of the aminopyrazole to form the fused pyrimidine ring system. researchgate.netsemanticscholar.org The reaction of an ortho-amino ester of a pyrazole with various nitriles is another established method for creating pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Formamide, PBr₃ or POCl₃ | 1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine | Annulation / Cyclization |

Fused pyrazole-oxindole systems are another class of complex heterocycles with recognized biological importance. The synthesis of these hybrids can be approached using this compound as a starting material. One established route involves the condensation of a pyrazole-4-carbaldehyde with a 2-oxindole derivative. nih.gov In this scenario, the 4-amino group of the title compound would first need to be converted into a 4-carbaldehyde, for example, through a Sandmeyer-type reaction followed by reduction.

Alternatively, a more direct condensation reaction between a 5-aminopyrazole and an N-substituted isatin (B1672199) has been reported to yield pyrazole-oxindole hybrid systems. mdpi.com This suggests a potential pathway where this compound could react directly with isatin or its derivatives to form the desired fused system.

| Precursor | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaNO₂, H₂SO₄; 2. Formaldehyde precursor | 1-(4-methylbenzyl)-1H-pyrazole-4-carbaldehyde (Intermediate) | Diazotization & Conversion |

| 1-(4-methylbenzyl)-1H-pyrazole-4-carbaldehyde | 2-Oxindole, Piperidine (cat.) | 3-((1-(4-methylbenzyl)-1H-pyrazol-4-yl)methylene)indolin-2-one | Knoevenagel Condensation |

| This compound | Isatin | Fused Pyrazole-Oxindole Hybrid | Condensation / Cyclization |

Precursor for N-Substituted Pyrazoles and Pyrazolines

The 4-amino group of this compound is a key functional handle for introducing a wide variety of substituents, leading to new N-substituted pyrazole derivatives. Common functionalization techniques for aminopyrazoles include acylation and alkylation. nih.gov

A particularly useful transformation is reductive amination. This reaction involves the condensation of the primary amino group with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This one-pot procedure is highly efficient for creating new C-N bonds. researchgate.netineosopen.org This allows for the attachment of diverse alkyl or aryl groups to the nitrogen at the 4-position, significantly expanding the library of accessible derivatives. nih.gov

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride | N-(1-(4-methylbenzyl)-1H-pyrazol-4-yl)amide |

| Alkylation | Alkyl halide (R-X) | N-alkyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing agent (e.g., NaBH₃CN) | N-substituted-1-(4-methylbenzyl)-1H-pyrazol-4-amine |

Potential in Supramolecular Chemistry and Ligand Design

Pyrazole derivatives are widely recognized for their ability to form coordination complexes and participate in supramolecular assemblies. mdpi.comresearchgate.net The two adjacent nitrogen atoms of the pyrazole ring, one pyrrole-like (N1) and one pyridine-like (N2), allow for diverse hydrogen-bonding interactions and coordination modes.

This compound possesses two primary sites for coordination with metal centers: the pyridine-type nitrogen atom (N2) of the pyrazole ring and the exocyclic 4-amino group. This allows the molecule to function as a monodentate ligand (coordinating through N2) or as a bidentate chelating ligand (coordinating through both N2 and the amino group). Pyrazole-based ligands are known to form stable complexes with a variety of transition metals. researchgate.netnih.gov

Furthermore, the N-H of the amino group and C-H bonds can act as hydrogen bond donors, while the N2 atom can act as a hydrogen bond acceptor. This facilitates the formation of complex hydrogen-bonded networks. Research on the closely related compound 3-tert-butyl-5-(4-methylbenzylamino)-1-phenyl-1H-pyrazole has shown that molecules can be linked into hydrogen-bonded dimers and sheets through combinations of N—H⋯π(arene) and C—H⋯π(arene) interactions. researchgate.net This indicates a strong potential for this compound to self-assemble into ordered supramolecular structures.

Exploration in High Energy Density Materials (HEDMs)

The field of high energy density materials (HEDMs) often utilizes nitrogen-rich heterocyclic scaffolds like pyrazole due to their high heats of formation and thermal stability. nih.gov The energetic properties of these compounds are typically enhanced by the introduction of multiple nitro (-NO₂) or nitramino (-NHNO₂) groups. bohrium.comresearchgate.net

While this compound is not itself an energetic material, its pyrazole core serves as a suitable platform for the synthesis of HEDMs. The development of pyrazole-based HEDMs often involves the stepwise nitration of a pyrazole precursor. nih.govresearchgate.net The title compound could potentially be nitrated at the C3 and C5 positions of the pyrazole ring and on the benzyl (B1604629) ring to produce polynitrated derivatives. The introduction of nitro groups increases the density and oxygen balance of the molecule, which are critical parameters for detonation performance. nih.gov Thus, this compound represents a potential starting point for the exploration of new energetic compounds.

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Key Feature |

|---|---|---|---|

| 4-Amino-3,5-dinitropyrazole (LLM-116) | ~1.92 | ~8980 | High density, excellent impact insensitivity. researchgate.net |

| 3,4,5-Trinitropyrazole (TNP) | ~1.89 | ~9100 | Fully C-nitrated pyrazole. researchgate.net |

| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | ~2.04 | ~8745 | Extremely high density and positive oxygen balance. nih.gov |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, a complete structural map of the molecule can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for structural analysis. The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

For 1-(4-methylbenzyl)-1H-pyrazol-4-amine, the expected ¹H NMR signals would correspond to the protons on the pyrazole (B372694) ring, the benzyl (B1604629) group, and the amine substituent. The protons on the pyrazole ring (H-3 and H-5) are expected to appear as distinct singlets in the aromatic region. The benzyl group protons would show a characteristic AA'BB' system for the para-substituted benzene (B151609) ring and a singlet for the methylene (B1212753) (-CH₂-) bridge. The methyl (-CH₃) group protons would appear as a singlet in the aliphatic region, and the amine (-NH₂) protons would typically present as a broad singlet.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The chemical shifts would differentiate the sp²-hybridized carbons of the pyrazole and benzene rings from the sp³-hybridized carbons of the methylene and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and established chemical shift principles.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 (Pyrazole) | ~7.5 | Singlet | 1H |

| H-5 (Pyrazole) | ~7.3 | Singlet | 1H |

| H-2', H-6' (Benzyl) | ~7.1 | Doublet | 2H |

| H-3', H-5' (Benzyl) | ~7.2 | Doublet | 2H |

| -CH₂- (Methylene) | ~5.1 | Singlet | 2H |

| -NH₂ (Amine) | ~3.5 (broad) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and established chemical shift principles.

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (Pyrazole) | ~138 |

| C-5 (Pyrazole) | ~129 |

| C-3 (Pyrazole) | ~118 |

| C-1' (Benzyl) | ~137 |

| C-4' (Benzyl) | ~135 |

| C-2', C-6' (Benzyl) | ~129 |

| C-3', C-5' (Benzyl) | ~128 |

| -CH₂- (Methylene) | ~55 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the atomic connectivity within the molecule. rsc.org

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds. For this compound, a key COSY correlation would be observed between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons of the 4-methylbenzyl ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net This allows for the definitive assignment of carbon resonances based on their known proton assignments. For instance, the methylene proton singlet at ~5.1 ppm would show a cross-peak to the methylene carbon signal at ~55 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule. researchgate.net Key HMBC correlations for this compound would include:

A cross-peak from the methylene (-CH₂-) protons to the pyrazole ring nitrogen-adjacent carbon (C-5) and the benzylic ipso-carbon (C-1'), confirming the benzyl-pyrazole linkage.

Correlations from the pyrazole protons (H-3 and H-5) to the other pyrazole carbons.

A correlation from the methyl (-CH₃) protons to the C-4' carbon of the benzene ring.

Table 3: Predicted Key 2D NMR Correlations for this compound Predicted data based on established 2D NMR principles.

| Experiment | Correlating Protons | Correlating Atom(s) | Significance |

|---|---|---|---|

| COSY | H-2'/H-6' | H-3'/H-5' | Confirms connectivity within the benzyl ring. |

| HSQC | -CH₂- | -CH₂- | Assigns the methylene carbon. |

| -CH₃ | -CH₃ | Assigns the methyl carbon. | |

| H-3 | C-3 | Assigns the C-3 carbon of the pyrazole ring. | |

| HMBC | -CH₂- | C-5 (Pyrazole), C-1' (Benzyl) | Confirms the benzyl-to-pyrazole linkage. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecule. mdpi.com The molecular formula for this compound is C₁₁H₁₃N₃. The calculated exact mass for the protonated molecular ion [M+H]⁺ would be compared to the experimentally measured value to confirm the formula.

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.

In mass spectrometry, molecules often fragment in predictable ways upon ionization. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. libretexts.org For this compound, key fragmentation pathways would be expected:

Alpha-Cleavage: The most characteristic fragmentation would be the cleavage of the benzylic C-N bond, which is the weakest bond. This would lead to the formation of a stable 4-methylbenzyl cation (tropylium ion rearrangement), a very common fragment for benzyl-containing compounds, with an expected m/z of 91. miamioh.edu

Loss of Amine Group: Fragmentation of the pyrazole ring itself could occur, potentially involving the loss of HCN or N₂ as is characteristic for pyrazole structures. researchgate.net Cleavage might also involve the amine group.

Table 5: Predicted Key Mass Fragments for this compound Predicted data based on general fragmentation principles for aromatic amines and benzyl compounds.

| m/z | Proposed Fragment Ion | Formula | Significance |

|---|---|---|---|

| 187 | [M]⁺ | C₁₁H₁₃N₃⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | 4-methylbenzyl cation (tropylium ion), confirms the benzyl moiety. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amine and aromatic functional groups. wpmucdn.com

N-H Vibrations: The primary amine (-NH₂) group would be identified by a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration (scissoring) would also be expected around 1600 cm⁻¹. wpmucdn.com

C-H Vibrations: Aromatic C-H stretching vibrations would appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- and -CH₃ groups would be seen just below 3000 cm⁻¹.

C=C and C=N Vibrations: Stretching vibrations from the C=C bonds in the benzene ring and the C=C/C=N bonds within the pyrazole ring would produce a series of sharp absorptions in the 1450-1620 cm⁻¹ region. jocpr.com

Table 6: Predicted Characteristic IR Absorption Bands for this compound Predicted data based on standard IR correlation tables.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic (C-H) |

| 2980 - 2850 | C-H stretch | Aliphatic (-CH₂-, -CH₃) |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric vibrations of the aromatic rings.

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule. The vibrational modes of the chemical bonds absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

For this compound, the FT-IR spectrum is characterized by distinct absorption bands that confirm its structural features. The amine (N-H) stretching vibrations are typically observed as sharp bands in the 3400-3200 cm⁻¹ region. Aromatic C-H stretching from the benzyl and pyrazole rings appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups is found just below this value, typically in the 2950-2850 cm⁻¹ range. The stretching vibrations of the aromatic C=C and C=N bonds within the pyrazole and benzene rings produce a series of bands in the 1620-1450 cm⁻¹ region. researchgate.net

Table 1: Key Vibrational Frequencies for Functional Group Identification

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretching | Primary Amine (-NH₂) | 3400 - 3200 |

| Aromatic C-H Stretching | Benzyl and Pyrazole Rings | 3100 - 3000 |

| Aliphatic C-H Stretching | Methylene (-CH₂-) and Methyl (-CH₃) | 2950 - 2850 |

| C=C and C=N Stretching | Aromatic and Heteroaromatic Rings | 1620 - 1450 |

| C-N Stretching | Amine and Pyrazole Ring | 1350 - 1250 |

Correlation with Theoretical Vibrational Frequencies

To achieve a more precise assignment of the observed vibrational bands, experimental data are often correlated with theoretical frequencies obtained from computational chemistry. researchgate.net Density Functional Theory (DFT) calculations, commonly using the B3LYP method with a basis set such as 6-311++G(d,p), are employed to predict the vibrational spectrum of the molecule's optimized geometry. researchgate.net

Theoretical frequencies are systematically higher than experimental ones due to the calculations being based on a harmonic oscillator model in the gas phase. Therefore, they are often scaled by an empirical factor to improve the correlation with experimental results measured in the solid state. This comparative analysis allows for the unambiguous assignment of complex vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹), and confirms the molecule's structural integrity. jocpr.comrdd.edu.iq

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Theoretical (Scaled) Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3350 | 3354 |

| N-H Symmetric Stretch | 3280 | 3285 |

| Aromatic C-H Stretch | 3061 | 3065 |

| Aliphatic C-H Stretch | 2925 | 2929 |

| C=N Stretch (Pyrazole) | 1590 | 1595 |

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the absolute molecular structure of crystalline solids. By irradiating a single crystal of this compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise positions of each atom.

Studies on similar pyrazole derivatives suggest that this compound would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.comresearchgate.net The analysis would yield key structural parameters, including the dihedral angle between the pyrazole and the 4-methylbenzyl rings, confirming their relative orientation.

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃ |

| Formula Weight | 187.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.66 |

| b (Å) | 5.75 |

| c (Å) | 13.23 |

| β (°) | 101.7 |

| Volume (ų) | 422.5 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules within the crystal is governed by a network of non-covalent intermolecular interactions. imedpub.com For this compound, the primary amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazole ring are effective acceptors. This facilitates the formation of strong N-H···N hydrogen bonds, which often dictate the primary packing motif, forming chains or dimers. nih.govresearchgate.net

Table 4: Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (pyrazole) | 2.8 - 3.2 |

| C-H···π Interaction | C-H (benzyl/pyrazole) | π-system (pyrazole/benzyl) | 2.5 - 2.9 (H to centroid) |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides experimental verification of the compound's empirical formula and is a crucial indicator of its purity.

For this compound (C₁₁H₁₃N₃), the theoretical elemental composition is calculated based on its molecular formula. The experimentally determined values from a purified sample should align closely with these theoretical percentages, typically within a ±0.4% margin, to confirm the correct elemental composition and high purity. researchgate.netekb.egmdpi.com

Table 5: Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 70.56 | 70.51 |

| Hydrogen (H) | 7.00 | 7.03 |

Future Research Directions and Translational Potential

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4-aminopyrazoles has traditionally involved methods like the nitration of pyrazoles followed by reduction, which often generate hazardous acidic waste. mdpi.com A key future direction is the development of green and sustainable synthetic strategies for 1-(4-methylbenzyl)-1H-pyrazol-4-amine. This involves exploring alternative reaction pathways that are more atom-economical and environmentally benign.

Future research should focus on: